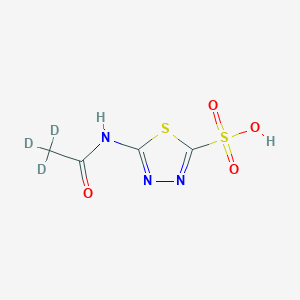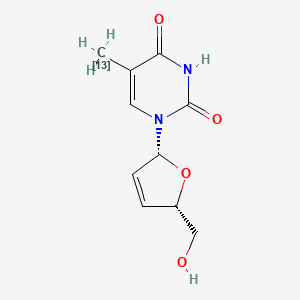
Omeprazole acid-d3 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omeprazole acid-d3 (disodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . The deuterated form is often used in research to study the pharmacokinetics and metabolism of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:
Deuteration of Methoxy Groups: The methoxy groups in omeprazole are replaced with deuterated methoxy groups using deuterated reagents.
Formation of Disodium Salt: The deuterated omeprazole is then converted into its disodium salt form by reacting with sodium hydroxide or another suitable sodium source.
Industrial Production Methods
Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of omeprazole are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formation of Disodium Salt: The purified deuterated omeprazole is then reacted with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in omeprazole can be oxidized to form sulfone derivatives.
Reduction: The nitro group in omeprazole can be reduced to form amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Omeprazole acid-d3 (disodium) is widely used in scientific research due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Some applications include:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the metabolism and bioavailability of proton pump inhibitors.
Medicine: Used in clinical research to investigate the pharmacokinetics and therapeutic efficacy of deuterated drugs.
Industry: Utilized in the development of new formulations and drug delivery systems
Mecanismo De Acción
Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.
Comparación Con Compuestos Similares
Similar Compounds
Esomeprazole: The S-isomer of omeprazole, which is metabolized more slowly and has a more consistent effect.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a longer duration of action compared to omeprazole
Uniqueness
Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C17H15N3Na2O5S |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |
Clave InChI |
MPYYXGKWXYQANB-DHLLOTLESA-L |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)





